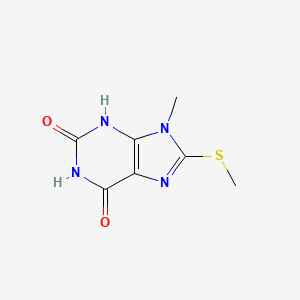

9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione

Description

9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1H-purine-2,6-dione is a xanthine-derived heterocyclic compound characterized by substitutions at the 8th (methylsulfanyl group) and 9th (methyl group) positions of the purine scaffold. This structure confers unique electronic and steric properties, distinguishing it from other purine-2,6-dione derivatives.

Properties

CAS No. |

40848-30-4 |

|---|---|

Molecular Formula |

C7H8N4O2S |

Molecular Weight |

212.23 g/mol |

IUPAC Name |

9-methyl-8-methylsulfanyl-3H-purine-2,6-dione |

InChI |

InChI=1S/C7H8N4O2S/c1-11-4-3(8-7(11)14-2)5(12)10-6(13)9-4/h1-2H3,(H2,9,10,12,13) |

InChI Key |

LFMVZURNICHXPZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC(=O)N2)N=C1SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione typically involves the alkylation of 8-methylthio-9-methylpurine. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) using methyl iodide as the alkylating agent . The reaction conditions include maintaining the temperature at around 50-60°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione undergoes various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Demethylated purine derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1H-purine-2,6-dione is a purine derivative with a methylsulfanyl group at the 8-position and a methyl group at the 9-position. Purines are essential components of nucleic acids and play critical roles in cellular metabolism and signaling pathways.

Chemical Reactivity

The chemical reactivity of 9-methyl-8-(methylsulfanyl)-3,9-dihydro-1H-purine-2,6-dione is attributed to its functional groups. Notable reactions include:

- Modification to explore its biological activity

- Potential applications

Synthesis

The synthesis of 9-methyl-8-(methylsulfanyl)-3,9-dihydro-1H-purine-2,6-dione typically involves several steps, allowing for high yields and purity of the desired compound.

Applications

The unique structure and biological activity of 9-methyl-8-(methylsulfanyl)-3,9-dihydro-1H-purine-2,6-dione make it suitable for various applications:

- Pharmaceutical Research: Due to its structural significance in biological systems.

- Interaction studies: Focus on its binding affinity with various enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Structural Analogues

Several compounds share structural similarities with 9-methyl-8-(methylsulfanyl)-3,9-dihydro-1H-purine-2,6-dione:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-8-(methylsulfanyl)-3,9-dihydro-1H-purine-2,6-dione | Methyl group at position 1 | Potentially different biological activities |

| 8-Hydroxymethyl-3-methylpurine-2,6-dione | Hydroxymethyl group at position 8 | May exhibit different reactivity profiles |

| 1-Methyl-8-nitro-3,7-dihydro-purine | Nitro group at position 8 | Known for its distinct pharmacological properties |

| 3-Methylthio-purine derivatives | Various substitutions on purine ring | Diverse biological activities across derivatives |

Mechanism of Action

The mechanism of action of 9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting enzymes involved in purine metabolism, thereby affecting the synthesis and degradation of nucleotides. The exact molecular pathways and targets are still under investigation, but it is known to interact with adenosine receptors and other purine-binding proteins .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between 9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1H-purine-2,6-dione and related compounds:

Key Observations:

Substituent Diversity : The target compound’s 8-methylsulfanyl group distinguishes it from analogues with aryl (e.g., 6d–f ) or alkyl (e.g., 8-propyl in CAS 2850-41-1 ) substituents. Sulfur’s polarizability may enhance interactions with hydrophobic enzyme pockets compared to nitro or hydroxyl groups.

The target compound’s melting point is unreported but may differ due to its non-aryl substituents.

Molecular Weight and Lipophilicity : The target compound (212.23 g/mol) is lighter than halogenated derivatives (e.g., 467.69 g/mol for 6f ), which could improve bioavailability. Its methylsulfanyl group may increase lipophilicity compared to hydroxyl or nitro analogues.

Biological Activity

9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1H-purine-2,6-dione, a purine derivative, has garnered attention due to its significant biological activities and potential therapeutic applications. This compound features a methylsulfanyl group at the 8-position and a methyl group at the 9-position, contributing to its unique chemical properties and reactivity.

The molecular formula of this compound is with a molecular weight of approximately 212.23 g/mol. Its structure is crucial for its biological activity, as it belongs to the purine class, which plays vital roles in cellular metabolism and signaling pathways .

Biological Activities

Research indicates that 9-methyl-8-(methylsulfanyl)-3,9-dihydro-1H-purine-2,6-dione exhibits a range of biological activities:

- Antiviral Activity : This compound has been explored for its potential as an antiviral agent. Studies have shown that it can inhibit viral replication by interacting with viral enzymes and receptors .

- Enzyme Inhibition : Interaction studies reveal that it has binding affinities with various enzymes, suggesting potential applications in enzyme inhibition therapies.

- Cell Signaling Modulation : The compound has been implicated in modulating cellular signaling pathways, particularly those involving protein kinases, which are critical in cancer and other diseases .

The biological activity of 9-methyl-8-(methylsulfanyl)-3,9-dihydro-1H-purine-2,6-dione is largely attributed to its ability to interact with specific molecular targets:

- Binding Affinity : It demonstrates significant binding affinity towards certain protein kinases and lipid kinases. For instance, it has been shown to inhibit PI5P4Kγ with a value of 7.1 nM .

- Cellular Effects : The compound can initiate signaling cascades through calcium release and activation of downstream kinases, influencing various cellular processes such as proliferation and apoptosis .

Comparative Analysis

To better understand the unique properties of 9-methyl-8-(methylsulfanyl)-3,9-dihydro-1H-purine-2,6-dione, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-8-(methylsulfanyl)-3,9-dihydro-1H-purine-2,6-dione | Methyl group at position 1 | Potentially different biological activities |

| 8-Hydroxymethyl-3-methylpurine-2,6-dione | Hydroxymethyl group at position 8 | May exhibit different reactivity profiles |

| 3-Methylthio-purine derivatives | Various substitutions on purine ring | Diverse biological activities across derivatives |

This table highlights the diversity within the purine class and underscores the unique characteristics of the compound .

Case Studies

Several case studies have illustrated the efficacy of 9-methyl-8-(methylsulfanyl)-3,9-dihydro-1H-purine-2,6-dione:

- Antiviral Efficacy : In vitro studies demonstrated that this compound significantly reduced viral loads in infected cell lines by inhibiting specific viral enzymes responsible for replication.

- Cancer Research : Preclinical trials indicated that it could inhibit tumor growth in xenograft models by targeting key signaling pathways involved in cancer cell survival.

- Neuroprotective Effects : Research has suggested potential neuroprotective effects through modulation of neuroinflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.